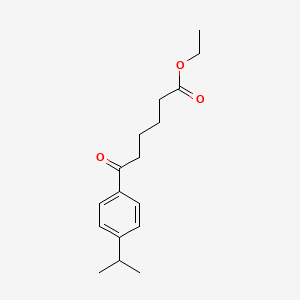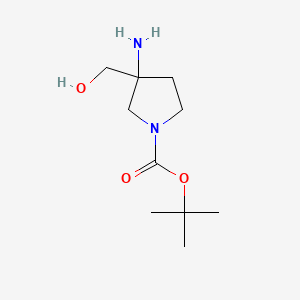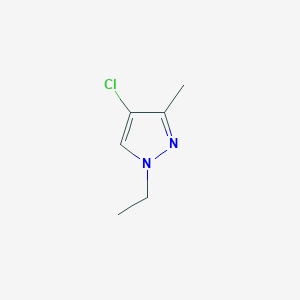
2-(2-Ethoxyphenoxy)anilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(2-Ethoxyphenoxy)aniline is a chemical that belongs to the class of organic compounds known as anilines, which are derivatives of phenylamine. It is characterized by an ethoxy group attached to a phenoxy ring which is further connected to an aniline moiety. This structure suggests potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis due to its aromatic nature and functional groups that can participate in a range of chemical reactions.
Synthesis Analysis
The synthesis of related aniline compounds has been explored in various studies. For instance, a one-pot synthesis method for anilines from phenols has been developed, which could potentially be adapted for the synthesis of 2-(2-Ethoxyphenoxy)aniline . This method involves a Smiles rearrangement, which is a convenient, safe, and inexpensive method for the large-scale preparation of anilines. Although the specific synthesis of 2-(2-Ethoxyphenoxy)aniline is not detailed in the provided papers, the methodologies described could serve as a foundation for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2-Ethoxyphenoxy)aniline has been studied using spectroscopic techniques and theoretical calculations . For example, the crystal structure of a related compound was determined using X-ray crystallography and was found to crystallize in the monoclinic space group . The molecular geometry of these compounds can be optimized using computational methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) with various basis sets . These studies provide insights into the geometrical and electronic properties of the molecules, which are crucial for understanding their reactivity and potential applications.
Chemical Reactions Analysis
The reactivity of phenoxy and aniline derivatives has been investigated in several studies. For example, the reaction of 2-phenoxy-3,5-dinitropyridine with substituted anilines in the presence of a base has been studied, showing that these compounds can undergo nucleophilic substitution reactions without the accumulation of intermediates . This suggests that 2-(2-Ethoxyphenoxy)aniline could also participate in similar nucleophilic reactions, potentially leading to a variety of products depending on the reaction conditions and the substituents present on the aniline ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The presence of substituents on the aniline ring can affect properties such as acidity, solubility, and reactivity . Infrared spectroscopy and theoretical calculations can provide information on the vibrational behavior of these compounds, which is related to their physical properties . Additionally, the electronic properties, such as the distribution of charges across the molecule, can be analyzed using Mulliken charge analysis, which can give insights into the reactivity of the hydrogen atom attached to the nitrogen atom .
Wissenschaftliche Forschungsanwendungen
Proteomics-Forschung
“2-(2-Ethoxyphenoxy)anilin” wird als biochemische Substanz für die Proteomics-Forschung erwähnt, die sich mit der Untersuchung von Proteomen und deren Funktionen befasst. Proteomics ist ein komplexes Gebiet, das die Erkennung verschiedener diagnostischer Marker, die Impfstoffproduktion, das Verständnis von Pathogenitätsmechanismen und die Interpretation funktioneller Proteinwege umfasst .
Tumorbehandlung
Es gibt auch Hinweise darauf, dass 2-substituierte Anilin-Derivate als Inhibitoren von Mer- und c-Met-Kinasen untersucht werden, die Ziele für Antitumormedikamente sind . Es ist jedoch nicht klar, ob „this compound“ speziell für diese Anwendung untersucht wurde.
Safety and Hazards
Anilines are known to be toxic in nature . They are harmful when inhaled through the air or absorbed through the skin as they produce nitrogen oxides, which are harmful to the environment . Therefore, it’s important to handle “2-(2-Ethoxyphenoxy)aniline” with care, using appropriate safety measures.
Eigenschaften
IUPAC Name |
2-(2-ethoxyphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-16-13-9-5-6-10-14(13)17-12-8-4-3-7-11(12)15/h3-10H,2,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNSPJOASPGERB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride](/img/structure/B1328096.png)




![3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1328108.png)
![3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1328109.png)
![(1S,2R,3R,4S)-3-(aminocarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1328110.png)
![[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1328111.png)

![4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B1328121.png)
![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)
![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)